N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound characterized by a fused furochromen core (a furan ring fused with a chromene system) substituted with methyl groups at positions 3 and 5, a ketone at position 7, and a propanamide side chain linked to a cyclopentyl group. The furochromen scaffold is structurally analogous to natural coumarin derivatives, which are known for diverse biological activities, including enzyme inhibition and photochemical properties .
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H23NO4/c1-12-11-25-18-10-19-17(9-16(12)18)13(2)15(21(24)26-19)7-8-20(23)22-14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,22,23) |
InChI Key |
ZEXCKAGHXFVLIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furochromen core, followed by the introduction of the cyclopentyl and propanamide groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Observations:
Structural Variations :
- The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to smaller alkyl chains (e.g., propyl in ZINC2150120) or polar groups (e.g., imidazole in NFP). This may influence pharmacokinetic properties like absorption and metabolism .
- Aromatic substituents (e.g., 3-methoxyphenylmethyl in D146-0286) could enhance target binding via hydrophobic or π-π interactions, while hydroxyl groups (e.g., CNP0314587.0) may improve solubility and hydrogen bonding .
Biological Activities: NFP (ZINC08764437) demonstrates explicit Cathepsin L inhibition, interacting with the enzyme’s catalytic triad (Cys25, Met161, Asp162) and adjacent residues (Ala138, Gly139) . The target compound’s cyclopentyl group may alter binding affinity due to steric effects compared to NFP’s imidazole-ethyl chain. Propanoic acid derivatives (e.g., C₁₆H₁₄O₅) lack the amide linkage, reducing stability but improving solubility for formulation in aqueous systems .
Synthetic Considerations :
Biological Activity
N-cyclopentyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The compound features a furochromenyl moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Structural Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopentyl group, furochromenyl core | Potentially different pharmacokinetics |
| 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid | Lacks cyclopentyl group | Focused on anti-inflammatory activity |
| N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide | Allyl side chain | Exhibits notable anti-inflammatory properties |
Anti-inflammatory Properties
Research indicates that compounds with similar furochromenyl structures often exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Anticancer Activity
N-cyclopentyl derivatives have demonstrated anticancer properties in various in vitro studies. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, they may inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is often dysregulated in cancer.
Case Study: In Vitro Anticancer Activity
A study evaluating the anticancer effects of N-cyclopentyl compounds on various cancer cell lines showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Inhibition of PI3K/Akt signaling |
| A549 (Lung) | 12 | Cell cycle arrest at G2/M phase |
These results suggest that N-cyclopentyl derivatives could serve as promising candidates for further development as anticancer agents.
Antioxidant Activity
The antioxidant activity of N-cyclopentyl compounds has also been investigated. The furochromenyl structure contributes to free radical scavenging capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
- Signal Transduction Modulation : They can modulate signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
